molecular formula C9H22ClN B6176514 3-(aminomethyl)-2,3,4-trimethylpentane hydrochloride CAS No. 2551117-96-3

3-(aminomethyl)-2,3,4-trimethylpentane hydrochloride

Cat. No.: B6176514
CAS No.: 2551117-96-3
M. Wt: 179.7
Attention: For research use only. Not for human or veterinary use.
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Description

3-(aminomethyl)-2,3,4-trimethylpentane hydrochloride is an organic compound with a complex structure that includes an aminomethyl group attached to a trimethylpentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-2,3,4-trimethylpentane hydrochloride typically involves the reaction of 2,3,4-trimethylpentane with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired aminomethyl derivative. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-2,3,4-trimethylpentane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(aminomethyl)-2,3,4-trimethylpentane hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-2,3,4-trimethylpentane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(aminomethyl)phenylboronic acid hydrochloride
  • 3-(aminomethyl)-PROXYL
  • Substituted ethyl-2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids

Uniqueness

3-(aminomethyl)-2,3,4-trimethylpentane hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its trimethylpentane backbone provides steric hindrance, affecting its interaction with other molecules and making it a valuable compound for targeted applications in research and industry.

Properties

CAS No.

2551117-96-3

Molecular Formula

C9H22ClN

Molecular Weight

179.7

Purity

95

Origin of Product

United States

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